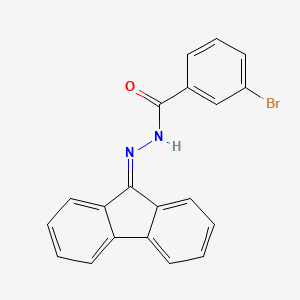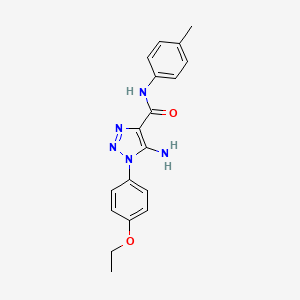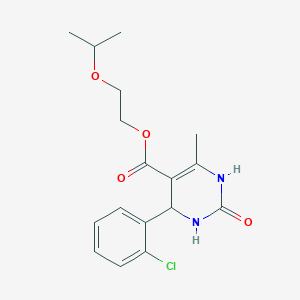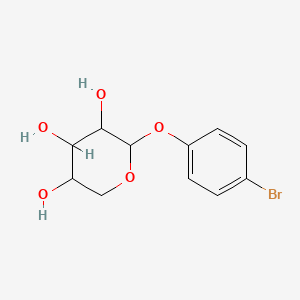
3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide, also known as BFH, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of hydrazones and has been extensively studied due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Wirkmechanismus
The mechanism of action of 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide is not fully understood, but researchers have proposed that it may act by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound may inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which may help to reduce oxidative stress and inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide in lab experiments is its relatively simple synthesis method, which makes it readily available for researchers. Additionally, this compound exhibits potent antitumor activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research of 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide. One potential area of research is the development of novel derivatives of this compound that exhibit improved antitumor activity and reduced toxicity. Additionally, researchers may investigate the potential applications of this compound in other fields, such as material science and catalysis. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide can be achieved through the condensation reaction between 3-bromo-9H-fluorenone and benzohydrazide. This reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as acetic acid or sulfuric acid. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide has been extensively studied for its potential applications in medicinal chemistry. Researchers have found that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including arthritis and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-bromo-N-(fluoren-9-ylideneamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O/c21-14-7-5-6-13(12-14)20(24)23-22-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDPBJGHJPDOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5085237.png)
![2-(5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5085244.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5085251.png)

![1-(3-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B5085273.png)
![methyl 3-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5085278.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)
![N-(2-(4-bromophenyl)-1-{[(4-fluorophenyl)amino]carbonyl}vinyl)-2-fluorobenzamide](/img/structure/B5085296.png)



![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)

